2-Cyclobutylmorpholine hydrochloride

Description

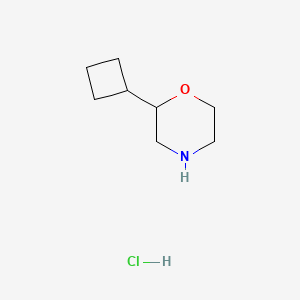

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclobutylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-9-4-5-10-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOVINQEHAKOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Cyclobutylmorpholine Hydrochloride

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 2-Cyclobutylmorpholine (B1452489) hydrochloride reveals several potential synthetic routes originating from simpler, more readily available precursors. The primary disconnections involve the formation of the morpholine (B109124) ring and the introduction of the cyclobutyl substituent at the C-2 position. The final step is the formation of the hydrochloride salt, typically achieved by treating the free base with hydrochloric acid.

Identification of Key Precursors and Starting Materials

The core structure of 2-Cyclobutylmorpholine can be deconstructed to identify key starting materials. Common strategies for forming the morpholine ring often involve the cyclization of amino alcohol precursors.

Pathway A: Cyclization of a Substituted Amino Alcohol

A primary disconnection strategy involves the intramolecular cyclization of a substituted N-(2-hydroxyethyl)amino alcohol. This approach identifies 1-cyclobutyl-2-(2-hydroxyethylamino)ethanol as a key intermediate. This intermediate can be synthesized from 2-amino-2-cyclobutylethanol and an ethylene (B1197577) oxide equivalent, such as 2-bromoethanol. The precursor, 2-amino-2-cyclobutylethanol, could in turn be derived from cyclobutyl-containing amino acids or via the ring-opening of cyclobutyloxirane with ammonia (B1221849) or a protected amine equivalent.

Pathway B: Ring-Opening of Aziridines or Epoxides

Another effective strategy involves the reaction of aziridines with halogenated alcohols. For instance, a 2-cyclobutylaziridine could react with a haloalcohol like 2-chloroethanol (B45725) in a one-pot, SN2-type ring-opening and subsequent cyclization to form the morpholine ring. beilstein-journals.org This method has been shown to be effective for various 2-substituted morpholines.

Pathway C: Asymmetric Hydrogenation of a Dehydromorpholine

A pathway that allows for excellent stereochemical control involves the synthesis of a 2-cyclobutyl-dehydromorpholine intermediate followed by asymmetric hydrogenation. rsc.orgsemanticscholar.org The dehydromorpholine precursor can be assembled from simpler starting materials, and the subsequent hydrogenation using a chiral catalyst, such as a rhodium-bisphosphine complex, can establish the stereocenter at the C-2 position with high enantioselectivity.

Evaluation of Stereoselective and Regioselective Synthesis Approaches

Given that the C-2 position of 2-Cyclobutylmorpholine is a chiral center, achieving stereoselectivity is a critical aspect of its synthesis.

Stereoselective Approaches:

Catalytic Asymmetric Hydrogenation: This is a powerful method for setting the stereocenter. The hydrogenation of a 2-cyclobutyl-dehydromorpholine using a chiral catalyst, such as a SKP-Rh complex, can provide the target compound with high enantiomeric excess (ee), often up to 99%. semanticscholar.org

Starting from the Chiral Pool: Utilizing a chiral starting material, such as an enantiopure cyclobutyl-containing amino alcohol, ensures the stereochemistry is carried through the synthetic sequence.

Palladium-Catalyzed Reactions: Stereoselective syntheses of substituted morpholines have been achieved using palladium-catalyzed hydroamination reactions. rsc.org This approach can create the morpholine ring from an aminoalkene precursor, often with high diastereoselectivity.

Regioselective Approaches:

Lewis Acid-Catalyzed Halo-etherification: The synthesis of morpholines can be achieved with exceptional regioselectivity using Lewis acid-catalyzed halo-etherification of alkenes with N-protected amino alcohols. nih.gov For the synthesis of a 2-substituted morpholine, an appropriately chosen alkene precursor would be required.

Ring-Opening of Substituted Aziridines: The ring-opening of a 2-cyclobutylaziridine with a nucleophile like 2-chloroethanol is inherently regioselective, with the nucleophile attacking the less sterically hindered carbon, followed by intramolecular cyclization to yield the 2-substituted morpholine. beilstein-journals.org

Optimization of Reaction Conditions and Yields in 2-Cyclobutylmorpholine Hydrochloride Synthesis

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reactant concentrations. nih.gov

Catalyst Development and Screening Methodologies

Catalysts play a pivotal role in many synthetic routes toward morpholine derivatives. Both metal-based and organocatalysts have been developed to improve yields and selectivity.

Transition Metal Catalysts:

Rhodium: Chiral bisphosphine-rhodium complexes are highly effective for the asymmetric hydrogenation of unsaturated morpholines, achieving quantitative yields and excellent enantioselectivities. rsc.orgsemanticscholar.org

Palladium: Palladium catalysts are used for Wacker-type aerobic oxidative cyclizations and hydroamination reactions to form the morpholine ring. rsc.orgorganic-chemistry.org

Copper: Copper(II) sources like Cu(OTf)₂ and Cu(eh)₂ have been used to catalyze the ring-opening of aziridines and in oxyamination of alkenes to produce substituted morpholines. beilstein-journals.orgnih.gov

Nickel/Copper/Zinc: For industrial-scale synthesis via diethylene glycol ammoniation, catalysts containing Ni, Cu, and Zn on an alumina (B75360) support are common. The addition of rare-earth elements like Lanthanum has been shown to increase catalyst surface area and activity, allowing for lower operating pressures. google.com

Organocatalysts:

While morpholine-based enamines generally show lower reactivity compared to pyrrolidine (B122466) enamines, new ß-morpholine amino acid catalysts have been designed. nih.gov These have proven efficient in Michael addition reactions, demonstrating that tailored morpholine-derived catalysts can achieve high yields and stereoselectivity. nih.gov

A typical catalyst screening process involves testing a variety of catalysts under a standard set of conditions to identify the most promising candidates, which are then subjected to further optimization.

Table 1: Catalyst Screening for a Model Morpholine Synthesis The following table is an illustrative example based on typical optimization studies for related heterocyclic syntheses.

| Entry | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | [Rh(COD)Cl]₂ / Ligand A (2%) | 85 | 92 |

| 2 | [Rh(COD)Cl]₂ / Ligand B (2%) | 99 | 99 |

| 3 | Pd(OAc)₂ / Ligand C (5%) | 78 | N/A (diastereoselective) |

| 4 | Cu(OTf)₂ (10%) | 91 | N/A |

| 5 | In(OTf)₃ (5%) | 88 | N/A |

Investigation of Solvent Effects and Reaction Parameter Influences

The choice of solvent and other reaction parameters can dramatically influence the outcome of a synthesis. For instance, in the Ugi reaction followed by cyclization to form morpholines, solvent choice is critical. acs.org Polar aprotic solvents like acetonitrile (B52724) are often effective for the cyclization step.

Temperature and pressure are also key variables. Higher temperatures can increase reaction rates but may lead to side products, while certain catalytic systems, like those for hydrogenation, require specific pressure conditions to be effective. google.com The concentration of reactants is another factor; higher concentrations can speed up reactions but may also lead to undesired polymerization or side reactions.

Table 2: Optimization of Cyclization Conditions This table represents a typical optimization study for a key cyclization step in a morpholine synthesis, based on published methodologies. acs.org

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Methanol | 60 | 45 |

| 2 | DBU | DCM | 25 | 62 |

| 3 | tBuOK | THF | 25 | 79 |

| 4 | NaH | Acetonitrile | 0 | 85 |

| 5 | NaH | DMF | 0 | 71 |

Exploration of Novel Synthetic Methodologies for Morpholine Derivatives

Research into the synthesis of morpholines is ongoing, with new and innovative methods continually being developed to improve efficiency, sustainability, and access to diverse structures.

Metal-Free Synthesis: A metal-free protocol for synthesizing 2-substituted morpholines has been developed using ammonium (B1175870) persulfate to initiate the ring-opening of aziridines for reaction with haloalcohols. beilstein-journals.org This approach avoids transition metal catalysts, making it more environmentally friendly.

Cascade Reactions: Concise synthetic routes using cascade reactions have been developed. For example, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by an organic base, can deliver polysubstituted morpholine hemiaminals in a single step. acs.orgnih.gov

Photocatalysis: Scalable, photocatalytic methods have been developed for coupling silicon amine protocol (SLAP) reagents with aldehydes to provide substituted morpholines under continuous flow conditions, using an inexpensive organic photocatalyst. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step. A one-pot Ugi-cyclization procedure has been optimized for the synthesis of highly substituted morpholines. acs.org Another green approach involves the multicomponent reaction of aziridines, carbon disulfide, and nitromethane (B149229) to produce morpholine-2-thiones. iau.ir

Ethylene Sulfate (B86663) as a Reagent: A simple, high-yielding, and redox-neutral protocol uses inexpensive ethylene sulfate and a base to convert 1,2-amino alcohols into morpholines. This method is notable for its facile and selective monoalkylation of primary amines. chemrxiv.org

These advanced methodologies provide powerful tools that could be adapted for the efficient and stereoselective synthesis of this compound.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact and enhance process safety. The synthesis of this compound can be designed to incorporate several green chemistry tenets.

A particularly relevant green synthetic route for the cyclization step is inspired by the work of Ortiz et al. (2024) on the synthesis of a variety of substituted morpholines. acs.orgchemrxiv.orgnih.govorganic-chemistry.org This methodology employs the reaction of a 1,2-amino alcohol with ethylene sulfate in the presence of a base, such as potassium tert-butoxide, to form the morpholine ring. acs.orgchemrxiv.orgnih.govorganic-chemistry.org This approach offers significant advantages over traditional methods that often involve hazardous reagents like chloroacetyl chloride and subsequent reduction steps with metal hydrides. acs.orgchemrxiv.orgnih.govorganic-chemistry.org

The key benefits of this green approach include:

Atom Economy: The reaction is a redox-neutral process, maximizing the incorporation of atoms from the reactants into the final product. acs.orgchemrxiv.orgnih.govorganic-chemistry.org

Use of Safer Chemicals: It avoids the use of highly toxic and corrosive reagents like chloroacetyl chloride. acs.orgchemrxiv.orgnih.govorganic-chemistry.org Ethylene sulfate is a more benign reagent in this context.

Energy Efficiency: The reaction can often be carried out under mild conditions, reducing energy consumption.

Waste Reduction: This one or two-step protocol generates less waste compared to multi-step traditional syntheses. acs.orgchemrxiv.orgnih.govorganic-chemistry.org

The initial step of producing the precursor, 1-amino-3-cyclobutylpropan-2-ol, can also be approached with green considerations. The ring-opening of (cyclobutylmethyl)oxirane with aqueous ammonia, potentially catalyzed by an eco-friendly biocatalyst like a lipase (B570770), presents a greener alternative to methods requiring stoichiometric and hazardous reagents. mdpi.comresearchgate.net

The final step of forming the hydrochloride salt can be made greener by using a solution of hydrogen chloride in a recyclable, low-toxicity solvent like isopropanol (B130326) or ethanol, followed by precipitation of the salt, which can be isolated by filtration. This minimizes the use of volatile and hazardous solvents.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Epoxidation of Vinylcyclobutane | Peroxy acids (e.g., m-CPBA) in chlorinated solvents | Catalytic oxidation with H₂O₂ or O₂; electrochemical epoxidation | Use of safer oxidants (water as byproduct), catalysis, energy efficiency |

| Ring-opening of Epoxide | Stoichiometric strong acids or bases | Biocatalytic ring-opening with lipase and aqueous ammonia | Use of renewable feedstocks (enzyme), safer solvents (water), energy efficiency |

| Morpholine Ring Formation | Reaction with chloroacetyl chloride followed by hydride reduction | One-pot reaction with ethylene sulfate and a base | Atom economy, reduced derivatization, use of safer chemicals |

| Salt Formation | Use of HCl gas in volatile organic solvents | Use of HCl solution in recyclable, greener solvents (e.g., isopropanol) | Use of safer solvents |

Development and Implementation of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in the pharmaceutical industry, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and process optimization. nih.govscitube.io The synthesis of this compound is well-suited for adaptation to a continuous flow process.

Module 1: Epoxide Ring-Opening in Flow

The synthesis of the 1-amino-3-cyclobutylpropan-2-ol precursor can be efficiently performed in a continuous flow system. A solution of (cyclobutylmethyl)oxirane and a solution of aqueous ammonia can be continuously pumped and mixed in a T-mixer before entering a heated packed-bed reactor containing an immobilized lipase catalyst. mdpi.comresearchgate.net The use of a flow reactor allows for precise control over reaction temperature, pressure, and residence time, leading to higher yields and selectivity compared to batch reactions. mdpi.comresearchgate.net The output stream can then be subjected to in-line separation to remove excess ammonia and the catalyst.

Module 2: Morpholine Synthesis in a Continuous Stirred-Tank Reactor (CSTR) Cascade

The subsequent cyclization of 1-amino-3-cyclobutylpropan-2-ol with ethylene sulfate can be carried out in a cascade of continuous stirred-tank reactors (CSTRs). This setup allows for a well-defined residence time distribution, which is crucial for achieving high conversion and minimizing the formation of byproducts. The reagents would be continuously fed into the first CSTR, and the product stream would flow sequentially through the cascade.

Module 3: Continuous Salt Formation and Crystallization

The final step of converting the 2-cyclobutylmorpholine free base to its hydrochloride salt can also be integrated into the continuous process. The output from the cyclization module can be mixed with a continuous stream of an HCl solution in a suitable solvent in a flow reactor. This can be followed by a continuous crystallization step, for example, using a cooling crystallizer, to isolate the final product.

The advantages of a continuous flow synthesis for this compound are summarized in the table below.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of large volumes of potentially hazardous reagents and intermediates. | Small reactor volumes lead to a smaller inventory of hazardous materials at any given time, improving inherent safety. |

| Heat Transfer | Difficult to control, especially for exothermic reactions, leading to potential hotspots and side reactions. | High surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control. |

| Mass Transfer | Often limited by mixing efficiency in large vessels. | Enhanced mass transfer due to shorter diffusion distances, leading to faster reaction rates. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Scalability is more straightforward, often achieved by running the process for a longer duration ("scaling out") or by using parallel reactors. |

| Process Control | Manual or semi-automated control of reaction parameters. | Fully automated process control is possible, leading to higher consistency and product quality. |

Computational Chemistry and Molecular Modeling of 2 Cyclobutylmorpholine Hydrochloride

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide detailed insights into the electronic structure, conformational preferences, and reactivity of 2-Cyclobutylmorpholine (B1452489) hydrochloride.

The conformational flexibility of 2-Cyclobutylmorpholine hydrochloride is primarily dictated by the puckering of the morpholine (B109124) and cyclobutane (B1203170) rings, as well as the orientation of the cyclobutyl substituent. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. nih.gov

The morpholine ring is known to predominantly adopt a chair conformation, which is significantly lower in energy than the boat or twist-boat forms. acs.orgrsc.org Within the chair conformation, the cyclobutyl group at the 2-position can be oriented in either an axial or equatorial position. Furthermore, the puckering of the cyclobutane ring introduces additional conformational possibilities.

To map the energy landscape, a systematic or stochastic conformational search would be performed, followed by geometry optimization of the resulting conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). researchgate.net The relative energies of the optimized conformers can then be calculated to determine their thermodynamic populations at a given temperature. researchgate.net

Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Morpholine Conformation | Cyclobutyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| C1 | Chair | Equatorial | 0.00 |

| C2 | Chair | Axial | 1.50 |

| C3 | Twist-Boat | Equatorial | 5.80 |

| C4 | Twist-Boat | Axial | 7.20 |

This table presents hypothetical data for illustrative purposes.

The energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. nih.govrsc.org Mapping this landscape helps in understanding the transition states between different conformations and the energy barriers that separate them. researchgate.net This information is crucial for understanding the molecule's dynamic behavior.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. QM calculations can provide a detailed picture of the electron distribution within the molecule. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal sites susceptible to nucleophilic and electrophilic attack. rsc.org

The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, along with the protonated amine in the hydrochloride form, significantly influences the charge distribution. A molecular electrostatic potential (MEP) map can visualize the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas that are likely to engage in electrostatic interactions.

Theoretical reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors help in predicting how this compound might interact with other chemical species.

Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -8.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 9.7 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, interactions with its environment, and thermodynamic properties.

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with the surrounding solvent, typically water. chemrxiv.org MD simulations can explicitly model the solvent molecules and provide a detailed understanding of the solvation process. researchgate.net

Given that many morpholine-containing compounds exhibit biological activity, molecular docking studies can be employed to hypothesize how this compound might bind to a potential biological target, such as a protein receptor or enzyme. nih.govnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. gyanvihar.orgresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. nih.gov The results can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov

Hypothetical Docking Results of this compound with a Kinase Target

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Leu25, Val33, Ala48, Asp103 |

| 2 | -8.1 | Tyr30, Phe98, Lys45 |

| 3 | -7.9 | Met95, Ile97 |

This table presents hypothetical data for illustrative purposes.

Chemoinformatics and Virtual Screening Applications

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of chemoinformatics in drug discovery, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. mdpi.com

If this compound were identified as a hit compound with desirable properties, chemoinformatic tools could be used to search for structurally similar compounds in large chemical databases. researchgate.net This could involve searching for compounds with the same morpholine or cyclobutane scaffold. These compounds could then be subjected to virtual screening against the same biological target to identify other potential lead compounds. nih.gov

Furthermore, chemoinformatics can be used to build quantitative structure-activity relationship (QSAR) models. sci-hub.se If a series of related compounds with known biological activities were available, a QSAR model could be developed to predict the activity of new, untested compounds based on their molecular descriptors. This approach can help prioritize the synthesis and testing of the most promising candidates. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Research-Relevant Parameters

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is pivotal in modern drug discovery and development, offering a rational and cost-effective alternative to extensive experimental testing. QSPR models are mathematical equations that correlate variations in the molecular structure with changes in a specific property of interest.

For a molecule like this compound, QSPR can be employed to predict a range of research-relevant parameters that are crucial for understanding its potential behavior in a biological system. These parameters include, but are not limited to, solubility, lipophilicity (logP), melting point, and binding affinity to target proteins. The development of a robust QSPR model involves the calculation of a wide array of molecular descriptors that numerically represent the constitutional, topological, geometrical, and electronic features of the molecule.

A Hypothetical QSPR Model for Lipophilicity (logP) of Morpholine Derivatives

To illustrate the application of QSPR for this compound, a hypothetical model for predicting the logarithm of the octanol-water partition coefficient (logP), a key measure of lipophilicity, is presented. Lipophilicity is a critical parameter as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A multiple linear regression (MLR) model could be developed for a series of morpholine derivatives. The general form of such a model is:

logP = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀ is a constant, and c₁ through cₙ are the regression coefficients for the molecular descriptors D₁ through Dₙ.

For this illustrative model, let's consider a set of descriptors that are commonly used in QSPR studies:

Molecular Weight (MW): A constitutional descriptor representing the total mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen), which is crucial for predicting cell permeability.

Number of Rotatable Bonds (nRotB): A descriptor related to the conformational flexibility of the molecule.

Wiener Index (W): A topological descriptor that reflects the branching of the molecular skeleton.

A hypothetical QSPR equation for a series of 2-substituted morpholine derivatives might be:

logP = 0.025(MW) - 0.05(TPSA) + 0.15(nRotB) - 0.002(W) + 1.5

Illustrative Research Findings and Data Table

The following interactive data table presents hypothetical data for a small set of 2-substituted morpholine derivatives, including our compound of interest, 2-Cyclobutylmorpholine. The "Predicted logP" values are calculated using the hypothetical QSPR equation above. This table showcases how a QSPR model can be used to estimate a key physicochemical property for a series of related compounds.

Interpretation of the QSPR Model

Based on our hypothetical model, the positive coefficient for Molecular Weight suggests that as the size of the substituent at the 2-position increases, the lipophilicity also tends to increase. Similarly, the positive coefficient for the Number of Rotatable Bonds indicates that greater conformational flexibility might contribute to higher lipophilicity. Conversely, the negative coefficient for the Topological Polar Surface Area is consistent with the general principle that a larger polar surface area leads to lower lipophilicity (higher hydrophilicity). The negative coefficient for the Wiener Index suggests that increased branching in the substituent may lead to a slight decrease in lipophilicity.

It is crucial to emphasize that the QSPR model and the accompanying data presented here are for illustrative purposes to demonstrate the methodology. A real-world QSPR study would involve a much larger and more diverse dataset of compounds with experimentally determined properties, rigorous statistical validation (e.g., cross-validation, external validation), and a careful selection of a wider range of molecular descriptors to build a predictive and robust model.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Design Principles for 2-Cyclobutylmorpholine (B1452489) Hydrochloride Analogues

The design of novel analogues based on the 2-Cyclobutylmorpholine hydrochloride scaffold is guided by principles of rational drug design, focusing on systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Rational design strategies for 2-Cyclobutylmorpholine analogues involve a multifaceted approach to modifying the core morpholine (B109124) structure and varying its substituents. The primary goal is to enhance interactions with biological targets while maintaining or improving drug-like properties. researchgate.net

Key modifications often focus on several areas of the molecule:

The Cyclobutyl Group at the 2-Position: The size, lipophilicity, and conformational flexibility of the substituent at the 2-position are critical determinants of biological activity. Varying this group can influence how the molecule fits into a binding pocket. For instance, replacing the cyclobutyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the target. nih.gov

Substitution on the Morpholine Ring: Introducing substituents at other positions on the morpholine ring, such as the 3, 5, or 6 positions, can create more rigid or conformationally constrained analogues. This can lead to higher affinity and selectivity for the target. acs.orgresearchgate.net

The Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a key site for modification. It can be substituted with a variety of functional groups to alter the molecule's polarity, basicity, and potential for hydrogen bonding. These changes can significantly impact a compound's interaction with receptors and enzymes. researchgate.net

A theoretical exploration of these modifications can be visualized in the following table:

| Modification Site | Example Substituent | Potential Impact on Activity |

| 2-Position | Isopropyl, Phenyl, Benzyl | Altered steric and hydrophobic interactions with the target binding site. |

| 3-Position | Methyl, Hydroxymethyl | Introduction of a new stereocenter, potentially leading to stereospecific interactions. |

| Nitrogen Atom | Benzyl, Phenethyl, Carbamoyl | Modified polarity, basicity, and pharmacokinetic properties. |

The systematic exploration of SAR is greatly facilitated by the synthesis of compound libraries. Combinatorial chemistry offers a powerful set of techniques to rapidly generate a large number of diverse analogues. nih.gov

Solution-phase parallel synthesis is a common approach for creating libraries of morpholine derivatives. This method allows for the efficient production of a wide array of compounds by reacting a common intermediate with a diverse set of building blocks. For example, a key intermediate could be a protected 2-substituted morpholine which is then deprotected and reacted with various acylating or alkylating agents to introduce diversity at the nitrogen atom. nih.gov

Solid-phase synthesis can also be employed, where the morpholine scaffold is attached to a resin, and subsequent chemical transformations are carried out in a stepwise manner. This approach simplifies purification as excess reagents and byproducts can be washed away.

A general scheme for the combinatorial synthesis of a library of N-substituted 2-cyclobutylmorpholine analogues might involve:

Synthesis of a common intermediate, such as 2-cyclobutylmorpholine.

Parallel acylation or alkylation of the morpholine nitrogen with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides.

High-throughput purification and characterization of the resulting library of compounds.

This approach allows for the systematic evaluation of the effect of different substituents on the biological activity of the 2-cyclobutylmorpholine scaffold.

Methodologies for Investigating Molecular Interactions

A thorough understanding of the molecular interactions of this compound analogues with their biological targets is crucial for elucidating their mechanism of action and for guiding further drug design efforts. A variety of in vitro techniques are employed for this purpose. nih.gov

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound, such as a 2-cyclobutylmorpholine analogue, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. nih.govnih.gov

The general steps for a competitive receptor binding assay are as follows:

Preparation of a cell membrane fraction or purified receptor preparation that expresses the target receptor.

Incubation of the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

Separation of the bound from the unbound radioligand, typically by filtration.

Quantification of the radioactivity of the bound ligand.

Data analysis to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

An example of data that could be generated from such an assay is presented below:

| Compound | Target Receptor | IC50 (nM) |

| Analogue A | Receptor X | 50 |

| Analogue B | Receptor X | 15 |

| Analogue C | Receptor X | 120 |

From this data, it can be inferred that Analogue B has the highest affinity for Receptor X.

For compounds that target enzymes, enzymatic assays are essential to determine their inhibitory or activating potential and to elucidate their mechanism of action. mdpi.commdpi.com These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

A common method is to use a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion. The change in signal over time is a measure of the enzyme's activity. By performing the assay with different concentrations of the test compound, its effect on the enzyme can be quantified, typically as an IC50 value. nih.gov

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the reaction rate at various substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation.

Many drugs interact with membrane transporters, which can affect their absorption, distribution, and excretion. nih.gov In vitro transporter interaction studies are therefore important for characterizing the pharmacokinetic profile of new compounds.

One common method involves the use of membrane vesicles isolated from cells that overexpress a specific transporter. These vesicles can be loaded with a radiolabeled substrate of the transporter. The uptake of the substrate into the vesicles is then measured in the presence and absence of the test compound. Inhibition of uptake by the test compound suggests that it is an inhibitor of the transporter.

Alternatively, the test compound itself can be radiolabeled to directly measure its transport into the vesicles. These studies can provide valuable information on whether a 2-cyclobutylmorpholine analogue is a substrate or an inhibitor of a particular transporter, which can have significant implications for its in vivo behavior. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action (Focus on fundamental biochemical pathways in research models)

The investigation into the molecular mechanism of action of a novel compound such as this compound is a critical phase in preclinical research. This process aims to identify the specific biochemical interactions and pathways through which the compound exerts its effects at a cellular and molecular level. Understanding these mechanisms is fundamental to predicting a compound's therapeutic potential and potential side effects.

To determine how this compound functions within a cell, researchers would typically utilize a variety of cellular model systems. These systems can range from immortalized cancer cell lines to primary cells isolated from tissues, each chosen for its relevance to a potential therapeutic area. nih.gov The process of signaling pathway deconvolution involves a systematic approach to identify which of the myriad communication networks within a cell are modulated by the compound.

Initial steps often involve high-throughput screening assays to observe the compound's effect on cell viability, proliferation, or other phenotypic changes. Should this compound demonstrate a specific activity, subsequent investigations would focus on identifying the underlying signaling pathways. A common approach is the use of reporter gene assays, where the activity of a specific transcription factor, a key component of many signaling pathways, is linked to the expression of a readily detectable protein, such as luciferase.

For instance, if the compound were hypothesized to have anti-inflammatory properties, its effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway would be a primary focus. Researchers would treat a relevant cell line with an inflammatory stimulus in the presence and absence of this compound and measure the activation of NF-κB.

Further deconvolution would employ techniques such as Western blotting or proteomic analysis to measure changes in the phosphorylation status or expression levels of key proteins within a suspected pathway. For example, if the compound were to interact with a G-protein coupled receptor (GPCR), downstream effectors like adenylyl cyclase or phospholipase C, and second messengers such as cAMP or IP3, would be quantified.

The table below illustrates a hypothetical experimental outline for the initial signaling pathway deconvolution of this compound in a cellular model.

| Experimental Step | Methodology | Objective | Hypothetical Outcome for this compound |

| 1. Phenotypic Screening | Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) | To determine the primary cellular effect of the compound. | Dose-dependent inhibition of proliferation in a specific cancer cell line. |

| 2. Pathway-Specific Reporter Assays | Luciferase reporter assays for key signaling pathways (e.g., NF-κB, AP-1, STAT3) | To identify which signaling pathways are modulated by the compound. | Significant reduction in NF-κB-driven luciferase expression. |

| 3. Protein-Level Analysis | Western blot for phosphorylated and total proteins in the NF-κB pathway (e.g., IκBα, p65) | To confirm the effect on specific proteins within the identified pathway. | Inhibition of IκBα phosphorylation and degradation, preventing p65 nuclear translocation. |

| 4. Target Engagement Assays | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ | To confirm direct binding of the compound to a suspected protein target in the cellular environment. | Increased thermal stability of IKKβ, suggesting direct binding and inhibition. |

Once a putative protein target for this compound is identified, the next critical step is to characterize the physical interaction between the compound (the ligand) and the protein. Kinetic analysis provides detailed insights into the binding affinity, association rate (how quickly the compound binds to the protein), and dissociation rate (how long it remains bound). These parameters are crucial for understanding the compound's potency and duration of action.

Several biophysical techniques are available for these studies. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free methods. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The KD is a measure of binding affinity, with lower values indicating a stronger interaction.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during the binding event. ITC can determine the binding affinity (KD), stoichiometry (the number of ligand molecules that bind to one protein molecule), and the thermodynamic parameters of the interaction (enthalpy and entropy changes).

The following table summarizes the key kinetic parameters that would be determined for the interaction of this compound with a hypothetical protein target.

| Kinetic Parameter | Symbol | Description | Significance |

| Association Rate Constant | kon | The rate at which the compound binds to its target. | A faster on-rate can lead to a more rapid onset of action. |

| Dissociation Rate Constant | koff | The rate at which the compound unbinds from its target. | A slower off-rate (longer residence time) can result in a more sustained effect. |

| Equilibrium Dissociation Constant | KD | The ratio of koff/kon, representing the concentration of compound required to occupy 50% of the target protein at equilibrium. | A primary measure of binding affinity; lower KD values indicate higher affinity. |

Advanced Analytical Methodologies in 2 Cyclobutylmorpholine Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. njit.edu Its application is crucial for determining the purity of 2-Cyclobutylmorpholine (B1452489) hydrochloride and for quantifying its concentration in various samples. longdom.orgnih.gov The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. njit.edunih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of non-volatile compounds like 2-Cyclobutylmorpholine hydrochloride. nih.gov These techniques offer high resolution and sensitivity for both purity assessment and quantitative analysis. bepls.com UPLC, utilizing smaller stationary phase particles, provides faster analysis times and greater resolution compared to traditional HPLC. researchgate.net

Method development is a systematic process aimed at achieving optimal separation of the target analyte from any impurities or related substances. mac-mod.comlcms.cz The key to resolution is selectivity, which is the ability of the system to differentiate between sample components. mac-mod.com For a compound like this compound, a reverse-phase (RP) HPLC/UPLC method is typically developed. bepls.comresearchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key parameters optimized during method development include:

Stationary Phase: C18 columns are widely used due to their robustness and versatility in separating a broad range of molecules. youtube.com

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. lcms.cz The pH of the buffer is critical for controlling the ionization state of the amine, thereby affecting its retention.

Detection: Since the morpholine (B109124) structure lacks a significant chromophore, UV detection can be challenging and may exhibit poor absorptivity. inchem.org Therefore, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be employed. If coupled with mass spectrometry, UV detection limitations are overcome.

Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. Validation encompasses several key parameters. researchgate.net

Table 1: Example HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm | Provides good retention for moderately polar compounds and high efficiency due to small particle size (UPLC). |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A scouting gradient to elute compounds with a wide range of polarities. lcms.cz |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

| Detector | ELSD / MS | Suitable for compounds with poor or no UV chromophore. inchem.org |

| Injection Vol. | 2 µL | Small volume is appropriate for high-efficiency UPLC systems. |

Table 2: Key Validation Parameters for a Quantitative HPLC/UPLC Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995. ijpsdronline.com |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | Recovery between 80-110%. researchgate.net |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied flow rate, pH, or temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govscispace.com In the context of this compound research, GC-MS is not typically used for direct analysis of the salt, which is non-volatile. However, it is an invaluable tool for profiling volatile organic impurities, residual solvents from synthesis, or volatile degradation products. nih.gov

For the analysis to be successful, the analytes must be thermally stable and sufficiently volatile. plos.org The GC separates components based on their boiling points and interaction with the stationary phase, and the MS detector then fragments the eluted components, providing a unique mass spectrum or "fingerprint" for identification. nih.gov

In some research applications, the this compound salt can be converted to its more volatile free base form (2-Cyclobutylmorpholine) prior to injection. Alternatively, derivatization can be employed, where the analyte is chemically modified to increase its volatility and thermal stability. nih.gov For example, secondary amines like morpholine can react with sodium nitrite (B80452) under acidic conditions to produce stable and volatile N-nitrosomorpholine derivatives suitable for GC-MS analysis. nih.gov

Table 3: Potential Volatile Components in this compound Analysis by GC-MS

| Compound | Potential Origin | Typical GC-MS Application |

| Tetrahydrofuran (THF) | Synthesis Solvent | Residual solvent analysis |

| Toluene | Synthesis Solvent | Residual solvent analysis |

| 2-Cyclobutylmorpholine | Free base form | Analysis of the active moiety |

| N-Nitroso-2-cyclobutylmorpholine | Derivatization product | Indirect quantitative analysis of the parent compound nih.gov |

Electrochemical and Other Advanced Analytical Techniques for In Vitro Research Assays

The in vitro analysis of this compound relies on sophisticated analytical methodologies that provide high sensitivity and selectivity. Electrochemical techniques, in particular, offer rapid and cost-effective means for the detection and quantification of this compound in various biological matrices. These methods are often preferred for their simplicity, potential for miniaturization, and the ability to perform real-time measurements. mdpi.com

Electrochemical sensors have gained significant attention in recent years as powerful tools for detecting a wide range of biologically active compounds. mdpi.com The core principle of these sensors lies in the interaction of the analyte with an electrode surface, which results in a measurable electrical signal. The specificity and sensitivity of these sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials or biological recognition elements. researchgate.net

Voltammetric Analysis of this compound

Voltammetry is a key electrochemical technique employed in the study of this compound. This method involves applying a varying potential to an electrode and measuring the resulting current. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are particularly advantageous due to their rapid and straightforward nature. nih.gov

Cyclic Voltammetry (CV): CV is instrumental in providing a comprehensive examination of the oxidation and reduction processes of a substance in a single experiment. nih.gov In a hypothetical CV study of this compound, the compound would be subjected to a scanning potential, and the resulting current would reveal its electrochemical behavior, including oxidation and reduction peaks.

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique used for determining trace amounts of analytes. In a hypothetical DPV analysis of this compound, the data would likely demonstrate a linear relationship between the peak current and the concentration of the compound over a specific range.

The following table illustrates hypothetical data from a DPV experiment for the quantification of this compound in a buffered solution.

| Concentration (μM) | Peak Current (nA) |

| 0.1 | 5.2 |

| 0.5 | 25.8 |

| 1.0 | 51.5 |

| 2.5 | 128.7 |

| 5.0 | 255.3 |

| 7.5 | 382.1 |

| 10.0 | 509.9 |

This table is interactive. Users can sort and filter the data.

Advanced Electrode Materials in Sensor Development

The performance of electrochemical sensors is significantly influenced by the electrode material. mdpi.com To enhance the sensitivity and selectivity of this compound detection, various advanced materials can be used to modify conventional electrodes like Glassy Carbon Electrodes (GCE).

For instance, the modification of a GCE with nanomaterials can lead to a significant improvement in the electrochemical signal. These advanced electrodes offer a viable platform for detecting pollutants and other substances due to their cost-effectiveness, rapid response times, and ease of miniaturization. nih.gov

A comparative study of different electrode modifications for the detection of a target analyte could yield results similar to those presented in the hypothetical table below.

| Electrode Modification | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Linear Range (μM) |

| Unmodified GCE | 150 | 500 | 1.0 - 50 |

| Graphene-Modified GCE | 25 | 80 | 0.1 - 25 |

| Carbon Nanotube-Modified GCE | 15 | 50 | 0.05 - 20 |

| Gold Nanoparticle-Modified GCE | 10 | 35 | 0.02 - 15 |

This table is interactive. Users can sort and filter the data.

Challenges and Future Directions

While electrochemical techniques show significant potential, challenges remain in achieving reliable and accurate monitoring of drugs in complex biological samples. nih.gov Biofluids such as blood, serum, or urine often contain numerous interfering substances that can diminish the analyte signal. nih.govmdpi.com Therefore, ongoing research is focused on developing more robust and selective sensor technologies. mdpi.com The integration of highly selective recognition elements, such as aptamers or antibodies, with advanced electrode materials is a promising avenue for future in vitro research assays of this compound. researchgate.net

Preclinical Research Models for Mechanistic Elucidation and Target Validation

In Vitro Cell-Based Systems for Molecular Pathway Analysis

In the initial stages of preclinical research, in vitro cell-based systems are fundamental for elucidating the molecular pathways affected by a test compound. These systems offer a controlled environment to dissect cellular and molecular mechanisms of action.

Utilization of Recombinant Cell Lines for Specific Target Expression

Recombinant cell lines are engineered to express a specific target protein, such as a receptor or an enzyme. This allows researchers to investigate the direct interaction of a compound with its intended molecular target in a simplified and isolated system. By measuring downstream signaling events or changes in cellular function upon exposure to the compound, scientists can confirm target engagement and characterize the compound's potency and efficacy.

Application of Primary Cell Cultures for Mechanistic Investigation of Cellular Processes

Primary cell cultures, derived directly from animal or human tissues, provide a more physiologically relevant model compared to immortalized cell lines. These cells retain many of the characteristics of their tissue of origin, making them valuable for studying the effects of a compound on complex cellular processes. For instance, neuronal primary cultures could be used to investigate the impact of a compound on neurotransmission, or immune cell cultures could be employed to assess its immunomodulatory effects.

Development and Use of Organ-on-a-Chip and Microfluidic Models for Physiological Mimicry in Research

Organ-on-a-chip and microfluidic models represent a significant advancement in in vitro testing. These devices are designed to recapitulate the key functional units of human organs, including their three-dimensional structure and the physiological flow of fluids. By culturing cells in these microenvironments, researchers can create more accurate models of organ-level physiology and pathophysiology. This technology allows for the investigation of a compound's effects on tissue-level functions and interactions between different cell types in a more human-relevant context.

In Vivo Animal Models for Systemic Mechanistic Studies

Following in vitro characterization, in vivo animal models are employed to understand the systemic effects of a compound, including its mechanism of action within a whole organism.

Application of Genetically Modified Animal Models for Specific Gene Function Research

Genetically modified animal models, such as knockout or transgenic models, are invaluable tools for target validation and for understanding the role of a specific gene in the mechanism of action of a compound. By observing the effects of the compound in an animal where the target gene has been altered, researchers can confirm that the compound's effects are mediated through that specific target.

Identification and Analysis of Pharmacodynamic Biomarkers in Research Animal Models

Pharmacodynamic biomarkers are measurable indicators of a biological response to a drug. In animal models, researchers identify and analyze these biomarkers to demonstrate that the compound is engaging its target and eliciting the expected physiological response. These biomarkers can be molecular (e.g., changes in gene expression), cellular (e.g., changes in cell populations), or physiological (e.g., changes in blood pressure). The identification of robust pharmacodynamic biomarkers in preclinical models is crucial for guiding dose selection and for monitoring the activity of the compound in subsequent clinical trials.

An examination of preclinical research databases and scientific literature reveals a notable absence of studies utilizing Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging for the specific investigation of 2-Cyclobutylmorpholine (B1452489) hydrochloride in animal models. Consequently, there is no available data on the target occupancy or distribution of this particular compound using these advanced imaging techniques.

While PET and SPECT are powerful tools for in vivo research, allowing for the non-invasive measurement of physiological and biochemical processes, their application to a novel compound requires the development and validation of a specific radiolabeled version of that compound (a radiotracer). criver.comnih.gov This process involves complex radiochemistry and rigorous preclinical evaluation to ensure the radiotracer effectively binds to its intended target and provides a quantifiable signal. nih.govnih.gov

The general methodology for such studies, were they to be conducted for 2-Cyclobutylmorpholine hydrochloride, would involve several key stages. Initially, a radiolabeled analog of the compound would be synthesized, for instance, by incorporating a positron-emitting isotope like Carbon-11 or Fluorine-18 for PET, or a gamma-emitting isotope such as Iodine-123 or Technetium-99m for SPECT. criver.comresearchgate.net

Following administration of the radiotracer to animal models, imaging would be performed to track its uptake and distribution in various organs and, most critically, in the target tissue (e.g., the brain). mdpi.com To determine target occupancy, researchers would conduct baseline scans followed by scans after the administration of unlabeled this compound. nih.gov The displacement of the radiotracer by the unlabeled compound would allow for the quantification of target engagement at different concentrations. nih.gov

Data from these hypothetical studies would typically be presented in tables summarizing key parameters such as the standardized uptake value (SUV) in different regions of interest, and the percentage of target occupancy at various plasma or tissue concentrations of the unlabeled drug.

However, it must be reiterated that no such studies specifically involving this compound have been published in the accessible scientific literature. The development of a dedicated radiotracer and subsequent imaging studies would be a necessary prerequisite to elucidate its in vivo pharmacokinetics and target engagement profile using PET or SPECT technology.

Future Research Directions and Unexplored Avenues for 2 Cyclobutylmorpholine Hydrochloride Research

Development of Novel Chemical Probes and Research Tools Based on the 2-Cyclobutylmorpholine (B1452489) Hydrochloride Scaffold

The initial step in exploring the potential of 2-Cyclobutylmorpholine hydrochloride would be its synthesis and the subsequent development of derivatives that could serve as chemical probes. These tools would be instrumental in identifying potential biological targets and elucidating its mechanism of action. This process would involve creating a variety of structurally related molecules to understand how modifications to the cyclobutyl or morpholine (B109124) rings affect the compound's hypothetical activity.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Discovery

In the absence of empirical data, computational approaches would be invaluable. Artificial intelligence (AI) and machine learning (ML) algorithms could be used to predict the potential properties of this compound based on its structure. By comparing its molecular features to those of known compounds in large databases, these models could generate hypotheses about its possible biological targets, toxicity, and pharmacokinetic profile, thereby guiding the first stages of laboratory research.

Exploration of Polypharmacology and Unintended Off-Target Interaction Research Methodologies

Once synthesized, a key area of investigation would be its polypharmacology—the potential for a single compound to interact with multiple biological targets. High-throughput screening techniques could be employed to test this compound against a broad panel of receptors, enzymes, and ion channels. This would not only help in identifying its primary mechanism of action but also reveal any unintended off-target interactions, which could have significant implications for its potential therapeutic use and safety.

Potential Applications in Advanced Materials Science Through Structural Modification

Beyond potential biological activity, the unique structural features of this compound could be of interest in materials science. Research in this area would involve the synthesis of polymers or other macromolecules incorporating the 2-cyclobutylmorpholine moiety. The properties of these new materials, such as their thermal stability, conductivity, or crystalline structure, would then be investigated to determine their suitability for various advanced applications.

Q & A

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ factorial design experiments to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design (e.g., temperature: 60–80°C, solvent: THF vs. DCM, catalyst: 0.5–1.0 eq) can identify synergistic effects. Statistical tools like ANOVA help prioritize significant factors .

Q. What strategies are effective in studying the interactions of this compound with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors/enzymes. For in vitro assays, pre-incubate the compound with liver microsomes to assess metabolic stability .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Conduct pH-solubility profiling (e.g., pH 1–7.4) using shake-flask methods. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The hydrochloride salt enhances aqueous solubility but may exhibit instability in alkaline buffers .

Q. How should researchers resolve contradictions in literature data regarding the compound’s reactivity?

- Methodological Answer : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional group analysis alongside NMR). Literature reviews should prioritize peer-reviewed journals over non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.